

# N-(3,4-dimethoxyphenethyl)formamide chemical structure

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## Compound of Interest

Compound Name: N-(3,4-dimethoxyphenethyl)formamide

Cat. No.: B143142

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## Technical Guide: N-(3,4-dimethoxyphenethyl)formamide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-(3,4-dimethoxyphenethyl)formamide** is a chemical compound with the molecular formula  $C_{11}H_{15}NO_3$ . It is structurally characterized by a 3,4-dimethoxyphenethyl group attached to a formamide moiety. This compound is of particular interest in the pharmaceutical industry as it is recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.<sup>[1][2]</sup> Accurate identification, quantification, and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).<sup>[1]</sup> This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of **N-(3,4-dimethoxyphenethyl)formamide**.

### Chemical Structure and Properties

The chemical structure of **N-(3,4-dimethoxyphenethyl)formamide** consists of a formyl group ( $-CHO$ ) attached to the nitrogen atom of 3,4-dimethoxyphenethylamine.

Chemical Structure:

Note: Ph(3,4-(OCH<sub>3</sub>)<sub>2</sub>) represents a phenyl group with methoxy substituents at the 3 and 4 positions.

A summary of its key chemical and physical properties is presented in the table below.

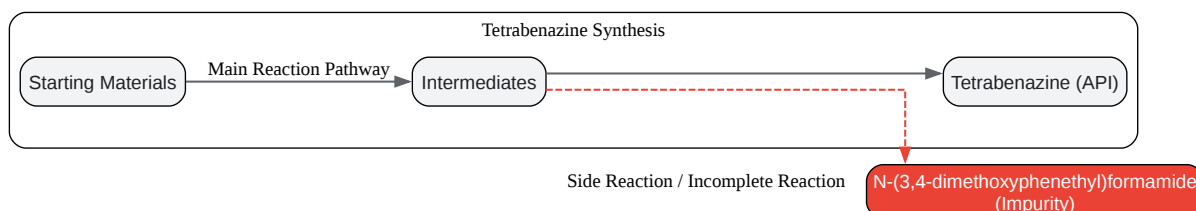
**Table 1: Chemical and Physical Properties of N-(3,4-dimethoxyphenethyl)formamide**

Property	Value	Reference(s)
CAS Number	14301-36-1	[3]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub>	[3]
Molecular Weight	209.24 g/mol	[3]
IUPAC Name	N-[2-(3,4-dimethoxyphenyl)ethyl]formamide	[3]
Synonyms	N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, 3,4-dimethoxyphenethylformamide	[2]
Appearance	White to Off-White Low-Melting Solid	[1]
Melting Point	34-35 °C	[1]
Boiling Point	210-212 °C at 1 Torr	[1]
Solubility	Slightly soluble in Chloroform and DMSO	[1]

## Synthesis and Logical Relationships

**N-(3,4-dimethoxyphenethyl)formamide** is synthesized via the formylation of 3,4-dimethoxyphenethylamine. Various methods can be employed for N-formylation, including the use of formylating agents like formic acid or its derivatives. A documented method involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with chloral hydrate.[2]

The logical relationship of **N-(3,4-dimethoxyphenethyl)formamide** as an impurity in the synthesis of Tetrabenazine is a critical aspect for drug development professionals. Its formation is a consequence of side reactions or incomplete reactions during the manufacturing process of the API.



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Logical relationship of **N-(3,4-dimethoxyphenethyl)formamide** as an impurity.

## Experimental Protocol: Synthesis of N-(3,4-dimethoxyphenethyl)formamide

This protocol describes a plausible method for the synthesis of **N-(3,4-dimethoxyphenethyl)formamide** based on the reaction of 3,4-dimethoxyphenethylamine with a suitable formylating agent.

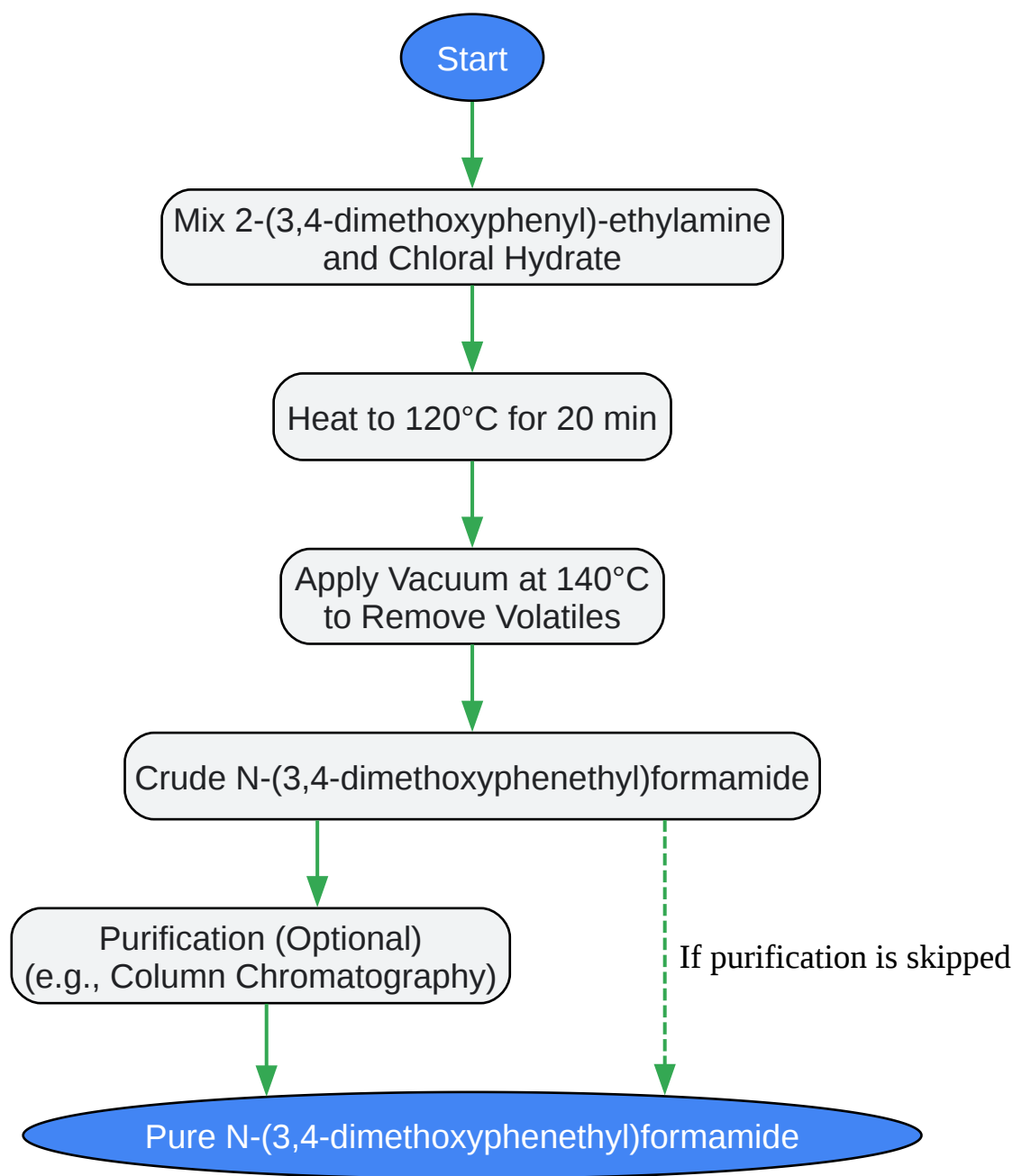
Materials:

- 2-(3,4-dimethoxyphenyl)-ethylamine
- Chloral hydrate
- Stirring apparatus
- Heating mantle
- Round-bottom flask

- Vacuum pump

Procedure:[2]

- In a round-bottom flask, mix 2-(3,4-dimethoxyphenyl)-ethylamine (1.0 mole) and chloral hydrate (1.1 moles).
- Heat the mixture to 120 °C with continuous stirring for 20 minutes.
- Apply a water jet vacuum to the reaction vessel and increase the oil bath temperature to 140 °C to remove volatile components (chloroform and water).
- The resulting oil is crude **N-(3,4-dimethoxyphenethyl)formamide**.
- Further purification can be performed using column chromatography on silica gel if a higher purity product is required.



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Workflow for the synthesis of **N-(3,4-dimethoxyphenethyl)formamide**.

## Analytical Characterization

The structural confirmation and quantification of **N-(3,4-dimethoxyphenethyl)formamide** are routinely performed using modern analytical techniques.

## Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the detection and quantification of this compound as an impurity in Tetrabenazine.[1] These methods allow for the separation of the impurity from the main API and other related substances, ensuring the purity of the final drug product.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of **N-(3,4-dimethoxyphenethyl)formamide**. While publicly available, fully assigned spectra are scarce, the expected chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR can be predicted based on the molecular structure.

Table 2: Predicted NMR Data for **N-(3,4-dimethoxyphenethyl)formamide** (in  $\text{CDCl}_3$ )

$^1\text{H}$ NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
<b>Aromatic Protons</b>	<b>6.7 - 6.9</b>	<b>m</b>	<b>3H</b>	<b>Ar-H</b>
Formyl Proton	8.2	s	1H	-CHO
Methoxy Protons	3.8 - 3.9	s	6H	2 x -OCH <sub>3</sub>
Methylene Protons	3.5 - 3.6	t	2H	-N-CH <sub>2</sub> -
Methylene Protons	2.7 - 2.8	t	2H	-CH <sub>2</sub> -Ar

| Amide Proton | 5.5 - 6.0 | br s | 1H | -NH- |

<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)	Assignment
Formyl Carbonyl	~163	-C=O
Aromatic Carbons	148-150	C-OCH <sub>3</sub>
Aromatic Carbon	~131	C-CH <sub>2</sub>
Aromatic Carbons	111-121	CH
Methoxy Carbons	~56	-OCH <sub>3</sub>
Methylene Carbon	~41	-N-CH <sub>2</sub> -
Methylene Carbon	~35	-CH <sub>2</sub> -Ar

Disclaimer: The NMR data presented are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary.

## Biological Activity

Based on the conducted literature search, there is no specific information available regarding the biological activity or involvement in signaling pathways of **N-(3,4-dimethoxyphenethyl)formamide**. Its primary significance in the scientific literature is as a chemical intermediate and a pharmaceutical impurity.

## Conclusion

**N-(3,4-dimethoxyphenethyl)formamide** is a well-characterized chemical compound, primarily of importance in the context of pharmaceutical manufacturing as an impurity of Tetrabenazine. Understanding its chemical properties, synthesis, and analytical profile is crucial for drug development professionals to ensure the quality and safety of the final drug product. The provided data and protocols serve as a valuable resource for researchers and scientists working with this compound.

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## References

- 1. veeprho.com [veeprho.com]
- 2. prepchem.com [prepchem.com]
- 3. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | C<sub>11</sub>H<sub>15</sub>NO<sub>3</sub> | CID 84337 - PubChem [pubchem.ncbi.nlm.nih.gov]
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